molecular formula C15H19BrO3 B1327861 Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate CAS No. 898776-96-0

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

Cat. No.: B1327861
CAS No.: 898776-96-0
M. Wt: 327.21 g/mol
InChI Key: OVUXRVQDRFBQCF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted aromatic ring and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The bromo-substituted aromatic ring can interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

  • Ethyl 6-(4-chloro-2-methylphenyl)-6-oxohexanoate
  • Ethyl 6-(4-fluoro-2-methylphenyl)-6-oxohexanoate
  • Ethyl 6-(4-iodo-2-methylphenyl)-6-oxohexanoate

Comparison: Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is unique due to the presence of the bromo group, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromo compound may exhibit different physicochemical properties and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXRVQDRFBQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645700
Record name Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-96-0
Record name Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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